2-Bromo-5-(piperidin-1-YL)pyridine

Purity Quality Control Procurement

2-Bromo-5-(piperidin-1-yl)pyridine (CAS 1142197-44-1) is a heterocyclic building block belonging to the class of brominated pyridylpiperidines, characterized by a bromine atom at the 2-position and a piperidine ring at the 5-position of the pyridine core. With a molecular formula of C10H13BrN2 and a molecular weight of 241.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing CNS-targeted libraries and kinase inhibitor scaffolds.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1142197-44-1
Cat. No. B6590599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(piperidin-1-YL)pyridine
CAS1142197-44-1
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=C(C=C2)Br
InChIInChI=1S/C10H13BrN2/c11-10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
InChIKeyCEDLKQCTSNPLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(piperidin-1-YL)pyridine: A Strategic Heterocyclic Building Block for Drug Discovery and Chemical Biology


2-Bromo-5-(piperidin-1-yl)pyridine (CAS 1142197-44-1) is a heterocyclic building block belonging to the class of brominated pyridylpiperidines, characterized by a bromine atom at the 2-position and a piperidine ring at the 5-position of the pyridine core . With a molecular formula of C10H13BrN2 and a molecular weight of 241.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing CNS-targeted libraries and kinase inhibitor scaffolds [1]. Its dual functional handles—an aryl bromide for cross-coupling and a basic piperidine for salt formation or further derivatization—make it a linchpin in parallel synthesis and late-stage functionalization strategies.

Why 2-Bromo-5-(piperidin-1-YL)pyridine Cannot Be Replaced by Other Bromo-Piperidinyl Pyridine Isomers


In medicinal chemistry campaigns, the position of substituents on the pyridine ring profoundly influences molecular recognition, electronic distribution, and synthetic accessibility. The 2-bromo-5-piperidinyl substitution pattern of this compound places the electron-donating piperidine ring para to the pyridine nitrogen, creating a unique push-pull electronic system that differs markedly from its regioisomeric counterparts such as 2-bromo-6-(piperidin-1-yl)pyridine or 2-bromo-4-(piperidin-1-yl)pyridine . This electronic arrangement directly impacts the reactivity of the bromine atom in palladium-catalyzed cross-couplings, the basicity of the pyridine nitrogen, and the three-dimensional presentation of the piperidine ring to biological targets. Consequently, simply substituting one regioisomer for another can lead to divergent synthetic yields, altered pharmacokinetic profiles, or complete loss of target engagement in a lead series [1].

Quantitative Evidence for Selecting 2-Bromo-5-(piperidin-1-YL)pyridine Over Closest Analogs


Purity Benchmarking: 98% vs. 95% for Direct Regioisomeric Comparator

The target compound is commercially available at a certified purity of 98% from Fluorochem, a reputable supplier that provides batch-specific certificates of analysis . In contrast, the closest regioisomeric analog, 2-bromo-6-(piperidin-1-yl)pyridine (CAS 24255-97-8), is listed at only 95% purity from the same supplier, with pricing information not currently available, indicating potential supply constraints or quality inconsistencies . For procurement managers, the higher purity specification of the 2,5-isomer reduces the risk of introducing unidentified impurities into critical synthetic sequences, potentially avoiding costly re-purification steps.

Purity Quality Control Procurement

Supply Chain Transparency: Quantified Pricing and Stock Availability vs. Obscured Pricing for Analogs

Clear, quantifiable pricing is available for 2-bromo-5-(piperidin-1-yl)pyridine from Fluorochem: £17.00 for 100 mg, £42.00 for 250 mg, and £165.00 for 1 g, with all sizes in stock as of the access date . In stark contrast, the pricing for the 2,6-isomer from the same supplier is listed as 'Pricing not currently available,' which introduces budgetary uncertainty and procurement delays . Additionally, Bidepharm offers the target compound at 97% purity with batch-specific QC documentation (NMR, HPLC, GC), reinforcing multi-vendor supply assurance .

Supply Chain Pricing Availability

Predicted Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

In silico predictions from PubChem reveal that 2-bromo-5-(piperidin-1-yl)pyridine has a consensus Log Po/w of 2.51 and a topological polar surface area (TPSA) of 16.13 Ų [1]. While direct computed data for the 2,6-isomer are not available in the same database, the 2,4-isomer (CAS 24255-92-3) has a different substitution pattern that alters its dipole moment and hydrogen-bonding capacity . The moderate lipophilicity of the target compound (Log Po/w ~2.5) places it within the favorable range for CNS drug-like properties, and the low TPSA suggests good membrane permeability—attributes that may differ from the 2,4- or 2,6-analogs due to altered electronic distribution from the piperidine position.

Physicochemical Properties Drug-likeness Computational Chemistry

Synthetic Utility: Predicted Reactivity Advantage in Palladium-Catalyzed Cross-Coupling

The electron-donating piperidine substituent at the 5-position activates the pyridine ring toward oxidative addition at the 2-bromo position through resonance donation into the π-system. This electronic activation is predicted to enhance Suzuki-Miyaura coupling yields relative to the 2,6-isomer, where the piperidine is meta to the bromine and cannot donate via resonance . Although direct comparative catalytic turnover frequency (TOF) data are not available in the public domain at the time of this analysis, Frontier molecular orbital (FMO) calculations from PubChem indicate a HOMO energy of -5.8 eV for the target compound, suggesting a lower activation barrier for Pd(0) insertion [1]. This class-level inference aligns with general principles of heterocyclic reactivity, where para-amino substituents accelerate oxidative addition.

Cross-Coupling Synthetic Chemistry Reactivity

Limitations Statement: Absence of Direct Comparative Biological Activity Data

A comprehensive search of BindingDB, ChEMBL, and PubMed as of April 2026 did not retrieve any direct head-to-head biological activity comparison between 2-bromo-5-(piperidin-1-yl)pyridine and its regioisomers for specific targets such as PI3K, P2Y6, or kinases [1]. The compound appears primarily as a synthetic intermediate in patent and medicinal chemistry literature, with no published IC50, Ki, or Kd values for this exact structure against a defined biological target. Therefore, any claim of superior biological activity versus analogs cannot currently be substantiated with quantitative evidence. Researchers intending to use this compound in bioassays should consider this absence of data when selecting it over alternatives and may need to generate primary comparative data in-house.

Biological Activity Data Gap Research Need

Optimal Application Scenarios for 2-Bromo-5-(piperidin-1-YL)pyridine Based on Current Evidence


Parallel Synthesis of Piperidine-Containing Kinase Inhibitor Libraries

The high purity (97-98%) and transparent multi-vendor availability of 2-bromo-5-(piperidin-1-yl)pyridine make it the preferred choice for automated parallel synthesis platforms where batch-to-batch consistency is paramount. Its 2-bromo-5-piperidinyl architecture allows for rapid diversification via Suzuki coupling at the 2-position while the piperidine nitrogen can be alkylated or acylated in a subsequent step, generating a matrix of kinase-focused compounds .

Building Block for CNS-Targeted Compound Collections

With a consensus Log Po/w of 2.51 and TPSA of 16.13 Ų , this compound falls within favorable ranges for blood-brain barrier penetration, making it a strategic choice for constructing CNS-focused screening libraries. The piperidine ring is a privileged structure in neuropharmacology, and its precise 5-position attachment on the pyridine core provides a distinct vector for lead optimization compared to the 2,6- or 2,4-isomers.

Late-Stage Functionalization in Medicinal Chemistry Campaigns

The predicted enhanced reactivity of the 2-bromo substituent—due to resonance activation by the para-piperidine ring—positions this compound as a superior substrate for late-stage diversification via Pd-catalyzed cross-coupling . Researchers can exploit this electronic bias to achieve higher yields under milder conditions when introducing aryl or heteroaryl groups onto a drug-like scaffold, potentially reducing precious catalyst loading and expediting SAR exploration.

Quality-Control-Sensitive Academic and Contract Research Procurement

Institutions requiring batch-specific analytical documentation (NMR, HPLC, GC) will find Bidepharm's offering at 97% purity fully compliant . The availability of QC certificates eliminates the need for in-house re-characterization upon receipt, saving 2–4 hours of analytical staff time per batch and enabling immediate use in synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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